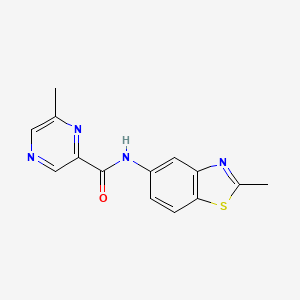

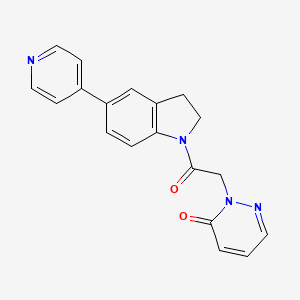

![molecular formula C8H11N B2571831 Bicyclo[4.1.0]heptane-2-carbonitrile CAS No. 1781586-03-5](/img/structure/B2571831.png)

Bicyclo[4.1.0]heptane-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[4.1.0]heptane-2-carbonitrile, also known as 2-Norbornanecarbonitrile, is a chemical compound . It is classified as an extremely hazardous substance in the United States .

Synthesis Analysis

The compound was synthesized from norcamphor. Irradiation in hexane with unfiltered light from a medium pressure mercury arc lamp resulted in its conversion to two products, bicyclo[4.1.0]hept-2-ene-l-carbonitrile, and tricyclo-[4.1.0.0.3,7]heptane-7-carbonitrile, in a 20:1 ratio .Molecular Structure Analysis

The molecular structure of Bicyclo[4.1.0]heptane-2-carbonitrile can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .Physical And Chemical Properties Analysis

The chemical formula of Bicyclo[4.1.0]heptane-2-carbonitrile is C7H12 . Its molar mass is 96.1702 g·mol−1 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K) at 10 mmHg , and the boiling point ranges from 73 to 75 °C (163 to 167 °F; 346 to 348 K) at 10 mmHg .Aplicaciones Científicas De Investigación

Herbicidal Activity

Bicyclo[4.1.0]heptane-2-carbonitrile derivatives have been investigated for their herbicidal properties. Researchers synthesized novel benzoyl-substituted bicyclo[4.1.0]heptanediones and evaluated their effectiveness against weeds in corn fields. Notably, some compounds exhibited excellent herbicidal activity against both broadleaf and grass weeds. For instance, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione demonstrated potent weed control. However, caution is necessary, as it caused severe damage to corn plants .

Photorearrangement Studies

Bicyclo[4.1.0]heptane-2-carbonitrile has been investigated in photorearrangement studies. Under irradiation with unfiltered light from a medium-pressure mercury arc lamp, it undergoes conversion to two products: bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.03,7]heptane-7-carbonitrile. The ratio of these products is 20:1 .

Cyclobutylation Reactions

The mild conditions associated with bicyclo[4.1.0]heptane-2-carbonitrile have allowed successful cyclobutylation reactions. These conditions have been applied not only to synthetic studies but also to the cyclobutylation of a small range of pharmaceutical compounds .

Synthesis of Bicyclo[4.3.0]nonane-2,4-dione

Bicyclo[4.1.0]heptane-2-carbonitrile can serve as a precursor for the synthesis of bicyclo[4.3.0]nonane-2,4-dione. Evaporation of the solvent yields bicyclo[4.3.0]nonane-2,4-dione as a brownish viscous oil .

Optimization for Herbicidal Activity and Crop Safety

Researchers further modified benzoyl substituents to find a compound that balances herbicidal activity and corn safety. (1R*,6R*)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione demonstrated this desirable combination, making it a promising candidate for weed control .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

bicyclo[4.1.0]heptane-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-5-7-3-1-2-6-4-8(6)7/h6-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZRHCLYWZAFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.1.0]heptane-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

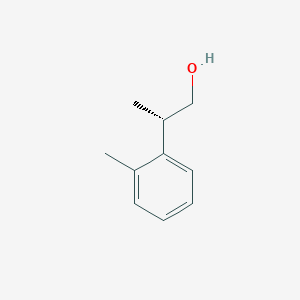

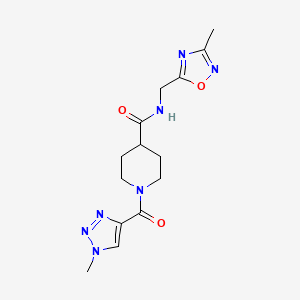

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2571754.png)

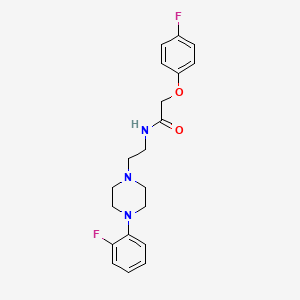

![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

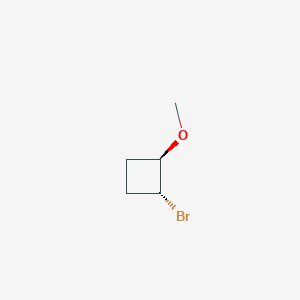

![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)

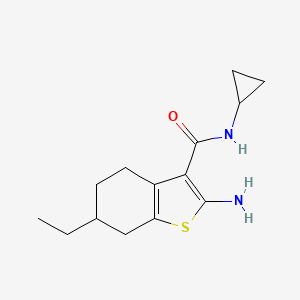

![(1E)-1-(2-Thienyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B2571769.png)

![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2571770.png)